molecular formula C21H21N3OS B2978835 1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851131-40-3

1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline

Cat. No. B2978835
CAS RN: 851131-40-3
M. Wt: 363.48
InChI Key: JIUREASVXFSXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is based on the imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thioacetyl group and an indoline group.


Chemical Reactions Analysis

While specific chemical reactions involving “1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” are not detailed in the available resources, imidazole derivatives are known to show a broad range of chemical and biological properties .

Scientific Research Applications

Anti-inflammatory Activity

Research on novel indole derivatives, including compounds structurally related to "1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline", has demonstrated promising anti-inflammatory activity with lower ulcerogenic liability compared to traditional anti-inflammatory drugs such as indomethacin. This suggests potential for the development of safer anti-inflammatory medications (Verma et al., 1994).

Generation of Structurally Diverse Libraries

A study utilized a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach demonstrates the versatility of similar chemical structures in synthesizing a wide range of potentially useful derivatives (Roman, 2013).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown potential as fluorescence sensors for benzaldehyde-based derivatives, demonstrating the utility of these compounds in chemical sensing applications (Shi et al., 2015).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-6-5-9-18(16(15)2)24-13-11-22-21(24)26-14-20(25)23-12-10-17-7-3-4-8-19(17)23/h3-9,11,13H,10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUREASVXFSXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydroindol-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.